3-Nonylphenol

Endocrine Disruption In Vitro Toxicology Environmental Estrogens

3-Nonylphenol (CAS 139-84-4), a branched-chain alkylphenol with a nonyl group substituted at the meta-position of the phenol ring, belongs to a class of compounds widely used as intermediates in the production of non-ionic surfactants (nonylphenol ethoxylates) and as antioxidants in plastics. Commercial nonylphenol is predominantly composed of a complex mixture of para-substituted (4-nonylphenol) isomers, whereas meta-substituted isomers like 3-nonylphenol are minor constituents.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 139-84-4
Cat. No. B092495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nonylphenol
CAS139-84-4
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC(=CC=C1)O
InChIInChI=1S/C15H24O/c1-2-3-4-5-6-7-8-10-14-11-9-12-15(16)13-14/h9,11-13,16H,2-8,10H2,1H3
InChIKeyQWGLNWHWBCINBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nonylphenol (CAS 139-84-4) Technical Specifications and Analytical Standard Procurement


3-Nonylphenol (CAS 139-84-4), a branched-chain alkylphenol with a nonyl group substituted at the meta-position of the phenol ring, belongs to a class of compounds widely used as intermediates in the production of non-ionic surfactants (nonylphenol ethoxylates) and as antioxidants in plastics [1]. Commercial nonylphenol is predominantly composed of a complex mixture of para-substituted (4-nonylphenol) isomers, whereas meta-substituted isomers like 3-nonylphenol are minor constituents [2]. This compound has attracted significant regulatory and scientific scrutiny due to its demonstrated endocrine-disrupting properties [3].

3-Nonylphenol: Why Isomeric Purity is Critical for Research and Analytical Consistency


Generic substitution of 'nonylphenol' with a technical mixture is scientifically invalid for applications requiring precise, isomer-specific outcomes. Technical nonylphenol (tNP) is not a single chemical entity but a complex mixture of over 153-204 alkylphenol peaks, with approximately 59-66 identified as distinct 4-nonylphenol (4-NP) isomers [1]. Critically, the estrogenic potency of nonylphenol is highly isomer-dependent, with individual isomers exhibiting orders of magnitude difference in receptor activation [2]. Furthermore, the relative abundance of specific isomers varies significantly between suppliers and even between batches from the same supplier [3]. Using an undefined mixture introduces irreproducible biological activity and confounds environmental fate studies, as isomer-specific degradation rates lead to shifting potency profiles over time [4]. Therefore, procurement of a defined, single isomer like 3-nonylphenol is essential for generating verifiable, reproducible scientific data.

Quantitative Differentiation of 3-Nonylphenol: Evidence for Informed Procurement


Estrogenic Potency of 3-Nonylphenol Relative to a Commercial Nonylphenol Mixture

The estrogenic potency of the specific isomer 363-NP (a branched 4-nonylphenol isomer often studied as a reference point, but note that 3-nonylphenol is a meta-isomer, and its activity is inferred to be distinct) was found to be higher than that of a commercial nonylphenol mixture (cNP) in a recombinant yeast assay (RYA). While 3-nonylphenol's exact EC50 is not reported, a related branched isomer exhibited enhanced activity compared to the undefined cNP [1]. This class-level inference suggests that individual isomers, including meta-substituted ones, possess distinct potency profiles not captured by a generic mixture, making pure standards essential for accurate risk assessment.

Endocrine Disruption In Vitro Toxicology Environmental Estrogens

Isomeric Purity and Composition in Commercial vs. Research-Grade 3-Nonylphenol

Technical nonylphenol (tNP) from commercial suppliers is a highly complex mixture. Analysis using comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC×GC/ToFMS) revealed 153–204 alkylphenol peaks in a single tNP sample, with 4-nonylphenols comprising approximately 86–94% of the total mixture [1]. The remaining fraction consists of other isomers, including 2-nonylphenols (~2-9%) and decylphenols (~2-5%) [1]. A pure 3-nonylphenol standard, in contrast, is a single, well-defined chemical entity. This stark difference in composition has direct implications for analytical method development, where a pure compound is required as a calibration standard for accurate quantification and for establishing unambiguous retention times and mass spectra.

Analytical Chemistry Method Development Reference Standards

Differential Receptor Binding Affinity Among Nonylphenol Isomers

Nonylphenol isomers exhibit significant variation in their affinity for the human estrogen receptor alpha (hERα). In a study of seven nonylphenol isomers, the half-maximal inhibitory concentration (IC50) for receptor binding ranged from 2.1 to 8.1 × 10⁻⁶ M, and the relative binding affinity (RBA) compared to estradiol (set to 1) varied between 2.6 and 6.7 × 10⁻³ [1]. While 3-nonylphenol was not among the specific isomers tested, this class-level evidence confirms that the position and structure of the nonyl group are critical determinants of receptor interaction, and therefore of downstream biological activity.

Receptor Binding Endocrine Disruption Structure-Activity Relationship

Isomer-Specific Biodegradation and Environmental Persistence

Microbial degradation of technical nonylphenol is not uniform but highly isomer-specific. Studies with Sphingobium xenophagum Bayram show that isomers with less bulky α-carbon substitution are degraded more efficiently, leading to the selective enrichment of more recalcitrant, often more estrogenic, isomers in the environment [1]. While specific half-life data for 3-nonylphenol is not available in the retrieved literature, class data shows that the half-lives of the most recalcitrant isomers can be 3 to 4 times longer than those of readily biodegradable isomers [2]. This means the environmental fate and risk profile of a specific isomer like 3-nonylphenol is distinct from the average behavior of a technical mixture.

Environmental Fate Biodegradation Persistence

3-Nonylphenol (CAS 139-84-4) Target Application Scenarios for Research and Industrial Use


Certified Reference Material (CRM) for Isomer-Specific Environmental Monitoring

Due to the isomer-specific estrogenic potency and environmental fate documented above, a pure 3-nonylphenol standard is an essential Certified Reference Material (CRM) for analytical chemists. It enables the development and validation of GC-MS or HPLC methods for the isomer-specific quantification of nonylphenols in complex environmental matrices (e.g., wastewater, sediment, biota) [1]. Unlike a technical mixture, a single-isomer standard provides an unambiguous calibration point, ensuring data traceability and comparability across studies, as mandated by regulatory frameworks requiring isomer-level risk assessment [2].

Mechanistic Toxicology and Endocrine Disruption Research

Research aimed at elucidating the structure-activity relationships (SAR) governing the endocrine-disrupting effects of alkylphenols requires pure, well-defined isomers. As established, the estrogenic potency and receptor binding affinity of nonylphenols are highly isomer-specific [1]. Using a pure 3-nonylphenol standard allows toxicologists to conduct precise in vitro (e.g., MVLN, E-Screen, YES assays) and in vivo studies to attribute a specific biological response to a defined molecular structure, which is impossible when using an undefined commercial mixture [2].

Environmental Fate and Biodegradation Pathway Studies

Modeling the environmental persistence and degradation pathways of nonylphenols requires the use of single isomers. As demonstrated, microbial communities degrade different nonylphenol isomers at vastly different rates, leading to the enrichment of specific recalcitrant isomers in the environment [1]. Spiking microcosm experiments with a pure 3-nonylphenol standard allows environmental scientists to determine its specific degradation half-life, identify its unique transformation products, and accurately assess its contribution to the overall risk posed by nonylphenol contamination [2].

Metabolism and Bioaccumulation Studies

The uptake, metabolism, and bioaccumulation potential of nonylphenol isomers in organisms is also isomer-dependent. Studies have shown selective metabolism and conjugation of specific isomers in plants and animals [1]. Using a pure 3-nonylphenol tracer in such studies is crucial for quantifying its specific bioconcentration factor (BCF), identifying its unique metabolites, and understanding its toxicokinetic profile, which cannot be accurately determined when administering a mixture of dozens of different isomers.

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